Lipolytic Efficacy in Human Adipocytes: (R)-Deterenol vs. p-Synephrine and p-Octopamine
In a direct comparative study using isolated human subcutaneous adipocytes, (R)-deterenol (isopropylnorsynephrine) stimulated glycerol release—a direct measure of lipolysis—at concentrations as low as 1 µg/mL, reproducing more than 60% of the maximal response elicited by the full β-AR agonist isoprenaline [1]. In sharp contrast, p-synephrine and p-octopamine did not stimulate lipolysis at concentrations up to 10 µg/mL. At suprapharmacological doses of ≥100 µg/mL, both compounds produced only partial, submaximal lipolytic responses, with tyramine and N-methyltyramine achieving merely 20% of maximal lipolysis [1].
| Evidence Dimension | Concentration required for significant lipolytic stimulation and maximal efficacy relative to isoprenaline |
|---|---|
| Target Compound Data | (R)-Deterenol: active at 1 µg/mL; >60% of isoprenaline maximal effect |
| Comparator Or Baseline | p-Synephrine: no stimulation ≤10 µg/mL; partial stimulation only at ≥100 µg/mL. p-Octopamine: no stimulation ≤10 µg/mL; partial stimulation only at ≥100 µg/mL. Isoprenaline: maximal reference agonist. |
| Quantified Difference | (R)-Deterenol is ≥100-fold more potent (threshold concentration) and achieves >60% maximal efficacy where comparators produce only submaximal, undefined partial agonism at ≥100 µg/mL. |
| Conditions | Acute lipolysis assay in isolated human subcutaneous adipocytes; glycerol release measured as index of lipolysis; isoprenaline used as positive control for maximal β-AR response. |
Why This Matters
Procurement of (R)-deterenol is essential for any study requiring robust, interpretable β-AR-driven lipolysis in human adipocyte models without the confounding partial agonism and high-concentration cytotoxicity associated with p-synephrine or p-octopamine.
- [1] Mercader J, Wanecq E, Chen J, Carpéné C. Isopropylnorsynephrine is a stronger lipolytic agent in human adipocytes than synephrine and other amines present in Citrus aurantium. J Physiol Biochem. 2011;67(3):443-52. View Source
